(2S,5S)-2,5-dimethylpyrrolidine

Chiral Auxiliary Asymmetric Synthesis Enantioselectivity

(2S,5S)-2,5-Dimethylpyrrolidine (CAS 117968-50-0) is a chiral, non-racemic, C2-symmetric secondary amine. It is primarily utilized as a versatile chiral auxiliary and a foundational building block in asymmetric synthesis, rather than as a stand-alone catalyst.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 117968-50-0
Cat. No. B1609165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2,5-dimethylpyrrolidine
CAS117968-50-0
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC1CCC(N1)C
InChIInChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
InChIKeyZEBFPAXSQXIPNF-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2S,5S)-2,5-Dimethylpyrrolidine (CAS 117968-50-0) as a Chiral C2-Symmetric Building Block


(2S,5S)-2,5-Dimethylpyrrolidine (CAS 117968-50-0) is a chiral, non-racemic, C2-symmetric secondary amine [1]. It is primarily utilized as a versatile chiral auxiliary and a foundational building block in asymmetric synthesis, rather than as a stand-alone catalyst [2]. Its key defining characteristics are its well-defined stereochemistry (≥97% enantiomeric excess) and its established, reproducible synthesis protocols, which directly underpin its value for precise stereochemical control in complex molecule construction [3].

Why Generic Pyrrolidines Cannot Substitute for (2S,5S)-2,5-Dimethylpyrrolidine in Asymmetric Applications


Substituting a generic or alternative pyrrolidine for (2S,5S)-2,5-Dimethylpyrrolidine is not scientifically sound due to the critical role of both absolute stereochemistry and the C2-symmetric scaffold in inducing chirality. The presence of the (2S,5S) configuration is essential for achieving high stereocontrol in downstream reactions, as it provides a well-defined chiral environment that achiral or even alternative enantiomers like (2R,5R) cannot [1]. Furthermore, documented synthetic procedures for this compound deliver high enantiomeric purity (≥97% e.e.), a quality control metric that is not guaranteed for unqualified 'pyrrolidine' reagents [2]. The observed poor efficacy and limited commercial availability of the reagent highlight that its procurement is not a trivial substitution but requires a source of verified stereochemical integrity [3].

Quantitative Differentiation Evidence for (2S,5S)-2,5-Dimethylpyrrolidine Against Analogs


Stereochemical Purity Benchmark: Quantified Enantiomeric Excess vs. Achiral and Racemic Forms

The Zwaagstra et al. (1993) synthesis of (2S,5S)-dimethylpyrrolidine, a core protocol for its preparation, explicitly reports that the C2-symmetric pyrrolidine can be obtained enantiomerically pure with an enantiomeric excess (e.e.) of ≥ 97% [1]. This contrasts sharply with achiral pyrrolidine or racemic trans-2,5-dimethylpyrrolidine, which have an e.e. of 0%. The (2R,5R)-enantiomer can also be synthesized via an analogous route, but its procurement would be for a different stereochemical objective.

Chiral Auxiliary Asymmetric Synthesis Enantioselectivity

Reproducible Synthetic Access: Optimized Step-Yield vs. General Synthesis Protocols

An optimized synthesis for (2S,5S)-2,5-dimethylpyrrolidine, starting from L-alanine, provides a reliable and high-yielding route. The protocol was refined so that each individual step is easily reproduced in greater than 83% yield [1]. While a direct comparison to a single alternative route for a different chiral pyrrolidine is not available, this high step-yield benchmark is crucial for procurement planning, as it indicates a synthesis that is robust and scalable. In contrast, the compound's use as a direct organocatalyst is documented as suffering from 'poor efficacy' and 'scarce' commercial availability due to lengthy synthesis protocols [2].

Synthetic Methodology Chiral Auxiliary Process Reproducibility

Role-Specific Utility: Verified as a Chiral Auxiliary vs. Limited Direct Catalytic Efficacy

Literature distinguishes the utility of (2S,5S)-2,5-dimethylpyrrolidine based on application. It is explicitly described and optimized as a 'useful chiral auxiliary' [1]. When its role as a direct organocatalyst in enamine-mediated reactions was evaluated, it was found to 'suffer from poor efficacy' [2]. This is a critical piece of comparative evidence: for catalytic applications, alternative catalysts (e.g., proline-derived organocatalysts) have been developed to address this performance gap [2]. This data guides procurement away from ineffective uses and toward its established, high-value role as a stoichiometric chiral controller.

Organocatalysis Chiral Auxiliary Enamine

Commercial Specification: Verified Minimum Purity for Reproducible Experimental Outcomes

Commercial vendors of (2S,5S)-2,5-dimethylpyrrolidine provide a clear, quantifiable purity specification that ensures experimental consistency. A minimum purity of 98% is reported by AKSci for this compound . This is a direct differentiator from unqualified or generic 'pyrrolidine' sources, which may lack a documented purity profile or have lower specifications. This high purity level reduces the risk of side reactions from impurities and ensures that molar calculations for stoichiometric applications are accurate.

Quality Control Procurement Specification Analytical Chemistry

Optimal Application Scenarios for Procuring (2S,5S)-2,5-Dimethylpyrrolidine


Stereoselective Synthesis via Stoichiometric Chiral Auxiliary

This is the primary, evidence-supported application scenario. Procure (2S,5S)-2,5-dimethylpyrrolidine for use as a chiral auxiliary to induce absolute stereochemistry in a target molecule. The high enantiomeric purity (≥97% e.e.) and the availability of a reproducible, high-yielding (>83% per step) synthesis protocol make it a reliable building block for this purpose [1]. This application leverages its defined (2S,5S) stereochemistry to control the configuration of new stereocenters formed during reactions like alkylations or conjugate additions.

Core Scaffold for C2-Symmetric Catalyst or Ligand Development

Procure this compound as the foundational chiral scaffold for creating more complex C2-symmetric organocatalysts or chiral ligands. While the parent amine shows poor efficacy as a direct catalyst [2], its rigid, well-defined stereochemical environment is a valuable platform for derivatization. Researchers should procure it to synthesize derivatives (e.g., squaramides, phase-transfer catalysts) where the (2S,5S) backbone is known to impart high selectivity in asymmetric reactions like Michael additions [3].

Calibration Standard for Chiral Analytical Method Development

Due to its established, high enantiomeric purity (≥97% e.e.) and commercial availability with a minimum purity specification (98%), this compound is suitable for use as a calibration standard or control in chiral analytical chemistry [1]. It can be used to develop and validate chiral HPLC or GC methods for separating enantiomers of pyrrolidine derivatives, providing a reliable benchmark for system suitability and method performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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